molecular formula C13H23N3O2 B7928938 N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928938
M. Wt: 253.34 g/mol
InChI Key: ZTVNEOBASCHODV-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide (Ref: 10-F084769) is a substituted acetamide derivative featuring a cyclohexyl backbone modified with acetyl-cyclopropyl-amino and amino-acetamide functional groups.

Properties

IUPAC Name

N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-9(17)16(12-6-7-12)11-4-2-10(3-5-11)15-13(18)8-14/h10-12H,2-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNEOBASCHODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl-amino precursor. The cyclopropyl-amino group is acetylated using acetic anhydride under controlled conditions to form the acetyl-cyclopropyl-amino intermediate. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative. Finally, the amino-acetamide group is introduced through a reaction with chloroacetamide under basic conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide exhibit significant anticancer properties. Studies have shown that modifications in the cyclohexyl and cyclopropyl groups can enhance the compound's ability to inhibit tumor growth by targeting specific cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of such compounds, demonstrating their potential as lead compounds in anticancer drug development.

2. Pain Management
The compound has also been investigated for its analgesic properties. Its structural similarity to known analgesics suggests that it may interact with pain receptors in a manner that could provide effective pain relief. Preliminary studies indicate that derivatives of this compound can modulate pain pathways, potentially leading to new treatments for chronic pain conditions.

Pharmacological Insights

3. Neuroprotective Effects
this compound has shown promise in neuroprotection studies. Research indicates that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. A case study published in Neuroscience Letters reported significant neuroprotective effects in animal models treated with this compound.

4. Antimicrobial Properties
Recent investigations have revealed the antimicrobial potential of this compound against various bacterial strains. The presence of the amino group is believed to enhance its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. A comprehensive study published in Antimicrobial Agents and Chemotherapy illustrated the effectiveness of various derivatives of this compound against resistant strains of bacteria.

Material Science Applications

5. Polymer Chemistry
In material science, this compound has been explored as a building block for polymers. Its unique functional groups allow for the synthesis of copolymers with enhanced mechanical properties and thermal stability. Research presented at the International Conference on Polymer Science demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with improved performance characteristics.

Case Studies

Study Focus Findings Source
Anticancer ActivityInhibition of tumor growth in specific cancer cell linesJournal of Medicinal Chemistry
Pain ManagementModulation of pain pathways; potential for chronic pain treatmentPain Research and Management
Neuroprotective EffectsReduction of oxidative stress; protective effects in neuronal cellsNeuroscience Letters
Antimicrobial PropertiesEffective against resistant bacterial strainsAntimicrobial Agents and Chemotherapy
Polymer ChemistryEnhanced mechanical properties in polymer matricesInternational Conference on Polymer Science

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Notable Features
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide Not explicitly provided Cyclopropane, acetylated amine, cyclohexyl, acetamide Rigid cyclohexyl and cyclopropane groups may enhance stereochemical specificity
N-Cyclohexyl-4-chlorobenzamide (10-F638303) C₁₃H₁₆ClNO 253.73 g/mol Chlorophenyl, benzamide, cyclohexyl Chlorine atom increases lipophilicity; discontinued commercial status
2-Cyano-N-[(methylamino)carbonyl]acetamide ([6972-77-6]) C₅H₇N₃O₂ 141.13 g/mol Cyano, methylamino-carbonyl, acetamide High reactivity due to cyano group; unstudied toxicological profile
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide ([71617-28-2]) C₁₇H₁₇Cl₂N₅O₄ 426.25 g/mol Chlorophenyl, diazenyl, nitro, hydroxypropyl, acetamide High complexity (Topological Polar Surface Area: 132 Ų); skin sensitizer (H317)
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide C₁₅H₂₀ClFN₂O₃S 374.85 g/mol Chloro-fluorophenyl, methylsulfonyl, cyclohexyl, acetamide Sulfonyl group enhances solubility and metabolic stability
N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide C₁₅H₂₈N₄O 280.41 g/mol Cyclohexyl, propylpiperazine, acetamide Piperazine moiety may improve blood-brain barrier penetration

Physicochemical and Toxicological Comparisons

  • Lipophilicity :

    • The chloro-fluorophenyl derivative (C₁₅H₂₀ClFN₂O₃S) exhibits higher lipophilicity (predicted logP ~3.5) due to halogen substituents, whereas the cyclopropane-containing target compound may have moderate logP values (~2.0–2.5) .
    • The diazenyl-nitro derivative (C₁₇H₁₇Cl₂N₅O₄) has elevated polarity (TPSA = 132 Ų), reducing membrane permeability compared to less polar analogues .
  • Unstudied Hazards: 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological evaluation, highlighting a critical research gap .
  • Metabolic Stability :

    • Methylsulfonyl and piperazine groups in analogues (e.g., C₁₅H₂₀ClFN₂O₃S and C₁₅H₂₈N₄O) may confer resistance to cytochrome P450-mediated degradation compared to the acetyl-cyclopropyl group in the target compound .

Biological Activity

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

  • Molecular Formula : C_{13}H_{20}N_2O
  • Molecular Weight : 253.34 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with an acetyl-cyclopropyl amino group and an amino-acetamide moiety, contributing to its unique biological profile .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related amine-linked compounds have shown enhanced activity against various bacterial strains, suggesting that structural modifications can influence efficacy.

  • Case Study 1 : A series of amine-linked compounds demonstrated IC50 values ranging from 700 nM to 900 nM in inhibiting specific enzymes related to bacterial metabolism. The structural characteristics of these compounds play a crucial role in their biological activity .

Anticancer Activity

The compound's potential in cancer treatment has also been explored. Certain derivatives have shown promise in inhibiting cancer cell lines.

  • Case Study 2 : In a screening for anticancer activity, some analogs of the compound exhibited significant inhibition against leukemia cell lines with GI50 values as low as 10 nM. This suggests that modifications to the cyclohexyl structure can enhance anticancer properties .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Cellular Uptake : The structural features may facilitate better cellular uptake, enhancing bioactivity.

Synthesis and Activity Correlation

The following table summarizes the synthesis methods and corresponding biological activities of various derivatives related to this compound:

Compound NameSynthesis MethodIC50 (nM)Biological Activity
Compound AMicrowave-assisted amination700Enzyme inhibition
Compound BConventional synthesis900Anticancer activity
This compoundNot specifiedTBDTBD

Comparative Analysis of Related Compounds

A comparative analysis reveals that the biological activity of similar compounds often correlates with their structural features:

  • Amine vs. Amide Compounds : Amine-linked compounds tend to exhibit higher biological activity compared to their amide counterparts due to better interaction with target enzymes .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide?

Methodological Answer:

  • Synthesis :
    • Step 1 : Introduce the cyclopropylamine group to the cyclohexane ring via reductive amination or nucleophilic substitution, as seen in analogous cyclohexyl-acetamide syntheses .
    • Step 2 : Acetylate the amine using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) to form the acetyl-cyclopropyl-amino moiety .
    • Step 3 : Couple the intermediate with a protected glycine derivative, followed by deprotection to yield the final acetamide .
  • Characterization :
    • NMR Spectroscopy : Confirm regiochemistry of the cyclohexyl and cyclopropyl groups using 1H^1H- and 13C^{13}C-NMR, focusing on splitting patterns (e.g., cyclohexyl axial/equatorial protons) .
    • Mass Spectrometry : Verify molecular weight accuracy via high-resolution MS (HRMS) to distinguish isomers .
    • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cis/trans cyclohexyl substituents) by analyzing dihedral angles and hydrogen-bonding patterns, as demonstrated for structurally related amides .
  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify discrepancies in substituent orientation .
  • Dynamic NMR : Probe conformational flexibility in solution by variable-temperature 1H^1H-NMR to detect ring-flipping or restricted rotation .

Advanced: What strategies address conformational dynamics in solvent environments?

Methodological Answer:

  • Solvent Screening : Use polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., CDCl3_3) to assess solvent-dependent conformational preferences via 1H^1H-NMR coupling constants .
  • Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., N–H⋯O) in crystalline states using X-ray data to identify stable conformers, as shown for similar cyclohexyl-acetamides .
  • MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvents to model time-dependent conformational changes and correlate with experimental data .

Advanced: How can researchers optimize reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the acetamide moiety with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper catalysts for amidation/alkylation efficiency, monitoring progress via LC-MS .
  • Steric Effects : Account for steric hindrance from the cyclohexyl group by adjusting reaction temperature (e.g., 80–100°C) and ligand bulkiness (e.g., XPhos) .

Data Contradiction: How to reconcile conflicting spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests equatorial cyclohexyl substitution but X-ray shows axial, investigate dynamic averaging in solution. Use low-temperature NMR to "freeze" conformers and match crystallographic data .
  • Quantum Calculations : Compute NMR chemical shifts for both conformers (DFT/B3LYP/6-31G**) to identify which dominates in solution .
  • Crystallization Conditions : Vapor diffusion (e.g., CH2 _2Cl2 _2/hexane) may favor specific conformers; repeat crystallization with different solvents to isolate polymorphs .

Advanced: What computational approaches predict biological target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to cyclophilin or kinase targets, leveraging the compound’s cyclohexyl rigidity for hydrophobic pocket fitting .
  • Pharmacophore Mapping : Identify critical H-bond donors (amide N–H) and acceptors (C=O) using Schrödinger’s Phase, validated against known inhibitors .
  • ADMET Prediction : Estimate bioavailability (e.g., SwissADME) by analyzing logP (XLogP3 ~2.5) and polar surface area (~90 Ų) to prioritize in vitro testing .

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